molecular formula C10H13Cl B568936 (R)-[1-(Chloromethyl)propyl]benzene CAS No. 20068-14-8

(R)-[1-(Chloromethyl)propyl]benzene

Cat. No.: B568936
CAS No.: 20068-14-8
M. Wt: 168.664
InChI Key: UQDKSKMEPAASFW-VIFPVBQESA-N
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Description

®-[1-(Chloromethyl)propyl]benzene: is an organic compound with the molecular formula C10H13Cl. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is used as an intermediate in the synthesis of various organotin compounds, which are utilized as biochemical catalysts and intermediates.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Grignard Reaction: One common method for synthesizing ®-[1-(Chloromethyl)propyl]benzene involves the Grignard reaction. This process typically starts with the reaction of ®-1-chloropropane with magnesium in anhydrous ether to form the Grignard reagent. This reagent is then reacted with benzyl chloride to produce ®-[1-(Chloromethyl)propyl]benzene.

    Friedel-Crafts Alkylation: Another method involves Friedel-Crafts alkylation, where benzene is alkylated with ®-1-chloropropane in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods: Industrial production of ®-[1-(Chloromethyl)propyl]benzene typically involves large-scale Grignard reactions due to their efficiency and high yield. The reaction conditions are carefully controlled to ensure the purity and enantiomeric excess of the product.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: ®-[1-(Chloromethyl)propyl]benzene can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.

    Oxidation Reactions: This compound can be oxidized to form corresponding alcohols or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reduction of ®-[1-(Chloromethyl)propyl]benzene can lead to the formation of ®-[1-(Methyl)propyl]benzene using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide in aqueous or alcoholic solution.

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

    Substitution: ®-[1-(Hydroxymethyl)propyl]benzene, ®-[1-(Cyanomethyl)propyl]benzene.

    Oxidation: ®-[1-(Carboxymethyl)propyl]benzene.

    Reduction: ®-[1-(Methyl)propyl]benzene.

Scientific Research Applications

Chemistry:

    Synthesis of Organotin Compounds: ®-[1-(Chloromethyl)propyl]benzene is used as a precursor in the synthesis of organotin compounds, which are important in organic synthesis and catalysis.

Biology and Medicine:

    Biochemical Catalysts: Organotin compounds derived from ®-[1-(Chloromethyl)propyl]benzene are used as catalysts in biochemical reactions, including polymerization and esterification processes.

Industry:

    Intermediates in Chemical Manufacturing: This compound serves as an intermediate in the production of various chemicals used in pharmaceuticals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of ®-[1-(Chloromethyl)propyl]benzene primarily involves its role as a precursor in the synthesis of organotin compounds. These organotin compounds act as catalysts by coordinating with substrates and facilitating chemical reactions through various pathways, including nucleophilic attack and electrophilic substitution.

Comparison with Similar Compounds

    (S)-[1-(Chloromethyl)propyl]benzene: The enantiomer of ®-[1-(Chloromethyl)propyl]benzene, which has similar chemical properties but different biological activities due to its chirality.

    [1-(Chloromethyl)ethyl]benzene: A structurally similar compound with a different alkyl chain length, leading to variations in reactivity and applications.

    [1-(Bromomethyl)propyl]benzene: A halogenated analog where chlorine is replaced by bromine, affecting its reactivity and the types of reactions it undergoes.

Uniqueness: ®-[1-(Chloromethyl)propyl]benzene is unique due to its specific chiral configuration, which imparts distinct reactivity and selectivity in chemical reactions. This makes it particularly valuable in the synthesis of enantiomerically pure compounds and in applications requiring high stereochemical precision.

Properties

IUPAC Name

[(2R)-1-chlorobutan-2-yl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13Cl/c1-2-9(8-11)10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQDKSKMEPAASFW-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CCl)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](CCl)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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